molecular formula C11H8N2O B2666596 4-(2-Methyloxazol-4-yl)benzonitrile CAS No. 873009-65-5

4-(2-Methyloxazol-4-yl)benzonitrile

Cat. No.: B2666596
CAS No.: 873009-65-5
M. Wt: 184.198
InChI Key: VHDRWIJOSLFZOQ-UHFFFAOYSA-N
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Description

4-(2-Methyloxazol-4-yl)benzonitrile is an organic compound with the molecular formula C11H8N2O. It is characterized by the presence of a benzonitrile group attached to a methyloxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyloxazol-4-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-methyl-4-oxazole . The reaction is carried out under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyloxazol-4-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a methyloxazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDRWIJOSLFZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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